Structural Differentiation Among N-Chlorophenyl Sulfonamide Isomers
The target compound is distinctly claimed alongside its 2-chlorophenyl and 4-chlorophenyl positional isomers, as well as the unsubstituted N-phenyl analog, within the same Markush structure. This combinatorial listing confirms these are treated as non-interchangeable entities for BET bromodomain inhibition, but the patent does not disclose quantitative IC50 values for any individual analog [1]. Without this data, a buyer cannot assume functional equivalence.
| Evidence Dimension | Chemical Structure (Positional Isomerism) |
|---|---|
| Target Compound Data | N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
| Comparator Or Baseline | N-(2-chlorophenyl)- and N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
| Quantified Difference | Positional chlorine substitution (meta vs. ortho vs. para); quantitative biological differentiation data is not available in the disclosing patent. |
| Conditions | Patent example listing (no specific assay context provided for direct comparison) [1] |
Why This Matters
Procuring the wrong chlorophenyl isomer can completely invalidate a biological probe experiment, as subtle changes in halogen position on the solvent-exposed sulfonamide are known in other BET inhibitor series to drastically alter selectivity profiles.
- [1] Xu, Y., Xue, X., Zhang, Y., & Song, M. (2019). U.S. Patent No. 10,183,010. Guangzhou Institutes of Biomedicine and Health, Chinese Academy of Sciences. View Source
